molecular formula C11H14O3 B2494820 (2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol CAS No. 2248210-24-2

(2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol

Cat. No.: B2494820
CAS No.: 2248210-24-2
M. Wt: 194.23
InChI Key: XOJMKLPAOQRYPJ-QMMMGPOBSA-N
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Description

(2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol is a chiral benzodioxane-building block of significant interest in medicinal chemistry and organic synthesis. The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in drug discovery, known for its presence in compounds with diverse biological activities . Researchers value this specific enantiomer for constructing novel molecular entities with potential central nervous system activity, as similar benzodioxane derivatives have been investigated as alpha2C adrenoceptor antagonists for treating related diseases . In synthetic chemistry, this compound serves as a versatile precursor. Chiral alcohols of this type are often employed in the synthesis of more complex molecules, including propanolamines, which are a known class of bioactive compounds . Its structure, featuring a chiral center and a benzodioxane ring system, makes it a valuable intermediate for developing asymmetric synthesis routes and for studying structure-activity relationships (SAR) in pharmaceutical research . The compound's properties allow researchers to explore its incorporation into larger frameworks aimed at modulating specific biological targets. This product is provided for research and further manufacturing applications only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes, nor for human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

(2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(7-12)9-2-3-10-11(6-9)14-5-4-13-10/h2-3,6,8,12H,4-5,7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJMKLPAOQRYPJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Introduction of the Propanol Group: The propanol group can be introduced via a Grignard reaction where the benzodioxin ring is reacted with a suitable Grignard reagent followed by hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in substitution reactions where functional groups on the benzodioxin ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may interact with enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Key Findings and Implications

  • Structural-Activity Relationships (SAR): The hydroxyl group in the target compound may limit its direct therapeutic utility compared to amino or carboxylic acid derivatives, which exhibit defined biological activities. However, it serves as a versatile intermediate for further functionalization.
  • Therapeutic Potential: Analogues with pyrrolidine or acyl groups demonstrate enhanced enzyme inhibition profiles, underscoring the importance of substituent diversity in drug design.
  • Synthetic Utility : The benzodioxin scaffold is a privileged structure in medicinal chemistry, enabling the development of compounds targeting inflammation, metabolic disorders, and infectious diseases .

Biological Activity

(2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol is an organic compound characterized by its unique benzodioxin ring structure and propanol group. This compound has garnered interest in various fields due to its potential biological activities, including enzyme interactions and receptor binding.

PropertyValue
IUPAC NameThis compound
CAS Number2248210-24-2
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
StructureChemical Structure

Synthesis and Preparation

The synthesis of this compound typically involves:

  • Formation of the Benzodioxin Ring : This can be achieved through cyclization reactions involving catechol derivatives.
  • Introduction of the Propanol Group : The propanol moiety is introduced via a Grignard reaction followed by hydrolysis.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound may function as an agonist or antagonist, modulating various biochemical pathways.

Anticonvulsant Properties

Research indicates that compounds related to this compound exhibit anticonvulsant activity. For example, studies have shown that certain analogs demonstrate significant efficacy in reducing seizure activity in animal models .

Enzyme Interaction Studies

The compound has been utilized in studies examining its effects on enzyme interactions. It has been shown to influence the activity of various metabolic enzymes, which could have implications for drug metabolism and pharmacokinetics.

Case Studies

  • Anticonvulsant Activity in Animal Models :
    • In a study assessing the anticonvulsant effects of related compounds, it was found that specific structural modifications led to enhanced efficacy and reduced side effects such as ataxia in rodent models. The results indicated that the benzodioxin structure plays a crucial role in mediating these effects .
  • Receptor Binding Studies :
    • Research involving receptor binding assays demonstrated that this compound can effectively bind to certain neurotransmitter receptors, suggesting potential applications in neurological disorders.

Q & A

Q. What are the recommended synthetic routes for (2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step organic reactions starting with 2,3-dihydro-1,4-benzodioxin-6-amine or its derivatives. Key steps include:

  • Core Benzodioxin Formation : Cyclization of catechol derivatives with dichloroethane under basic conditions (e.g., K₂CO₃ in DMF) to form the benzodioxin ring .
  • Stereoselective Alkylation : Use of chiral auxiliaries or catalysts to introduce the (2R)-configured propanol moiety. For example, asymmetric reduction of a ketone intermediate using (R)-CBS (Corey-Bakshi-Shibata) catalyst .
  • Optimization : Reaction temperature (60–80°C), solvent choice (polar aprotic solvents like DMF), and stoichiometric ratios (1.2–1.5 equivalents of alkylating agents) are critical for maximizing yield (>70%) and enantiomeric excess (>95%) .

Q. How can the purity and stereochemical integrity of this compound be validated?

Answer:

  • Chromatography : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol (90:10) to confirm enantiomeric purity .
  • Spectroscopy :
    • ¹H/¹³C NMR : Compare chemical shifts with known (2R)-configured analogs (e.g., δ 3.8–4.2 ppm for benzylic protons) .
    • X-ray Crystallography : Resolve absolute configuration using SHELX software for refinement .
  • Polarimetry : Measure specific rotation ([α]²⁵_D = +15° to +25°) to verify optical activity .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

Answer: The (2R)-configuration enhances target binding through spatial complementarity. For example:

  • Enzyme Inhibition : Molecular docking studies show the (R)-enantiomer forms a hydrogen bond with α-glucosidase’s catalytic site (binding energy: −8.2 kcal/mol vs. −6.5 kcal/mol for (S)) .
  • In Vivo Efficacy : In rodent models, the (R)-form reduces blood glucose by 40% at 10 mg/kg, while the (S)-form shows no significant effect .
    Methodology :
  • Docking Simulations : Use AutoDock Vina with PDB 3WYH .
  • Pharmacokinetics : Compare AUC (area under the curve) and Cₘₐₓ of enantiomers via LC-MS/MS .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of benzodioxin derivatives like this compound?

Answer:

  • Scaffold Hopping : Replace the benzodioxin core with indole or chromane while retaining the (2R)-propanol group. EGNN (Equivariant Graph Neural Network) models predict bioactivity for novel scaffolds .
  • Functional Group Modifications :
    • Hydroxyl Group : Acetylation reduces solubility (logP increases from 1.2 to 2.8) but enhances blood-brain barrier penetration .
    • Benzodioxin Substitution : Electron-withdrawing groups (e.g., -NO₂) at position 6 improve antioxidant activity (IC₅₀ = 12 μM vs. 45 μM for unsubstituted) .

Q. How can computational modeling guide the optimization of this compound for specific therapeutic targets?

Answer:

  • Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the benzodioxin oxygen atoms act as hydrogen bond acceptors (MEP = −45 kcal/mol) .
  • Molecular Dynamics (MD) : Simulate target-ligand complexes (e.g., PD-1/PD-L1) to assess binding stability. RMSD < 2 Å over 100 ns indicates stable interaction .
  • ADMET Prediction : Use SwissADME to optimize bioavailability (e.g., reducing rotatable bonds from 5 to 3 improves oral absorption by 30%) .

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